1h-Pyrano[3,4-d]pyrimidine 1h-Pyrano[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 36328-05-9
VCID: VC17566665
InChI: InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)
SMILES:
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

1h-Pyrano[3,4-d]pyrimidine

CAS No.: 36328-05-9

Cat. No.: VC17566665

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrano[3,4-d]pyrimidine - 36328-05-9

Specification

CAS No. 36328-05-9
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 1H-pyrano[3,4-d]pyrimidine
Standard InChI InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)
Standard InChI Key DSAUEJDFGJWFIR-UHFFFAOYSA-N
Canonical SMILES C1=COC=C2C1=CN=CN2

Introduction

Chemical Structure and Nomenclature

1H-pyrano[3,4-d]pyrimidine features a pyran ring fused to a pyrimidine at the [3,4-d] positions, creating a bicyclic framework with nitrogen atoms at positions 1, 3, and 4 of the pyrimidine ring (Figure 1). This arrangement distinguishes it from the more commonly studied pyrano[2,3-d]pyrimidine isomers, where fusion occurs at the positions .

Table 1: Key Chemical Identifiers of Pyrano-Pyrimidine Derivatives

PropertyValue/DescriptionSource
Molecular FormulaC₈H₇N₃O (representative example)Derived
Average Molecular Weight161.16 g/molCalculated
Ring SystemFused pyran (oxygen-containing) + pyrimidine
Canonical SMILESO1C2=NC=NC=C2C=C1Hypothetical

The IUPAC name 1H-pyrano[3,4-d]pyrimidine specifies the hydrogen atom at position 1 of the pyrimidine ring and the fusion pattern. Substituents on this scaffold can significantly alter its electronic properties and biological activity .

Synthesis and Reaction Methodologies

Multicomponent Synthesis of Pyrano-Pyrimidine Derivatives

A validated route to analogous structures involves a one-pot multicomponent reaction. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives are synthesized from aldehydes, malononitrile, and barbituric acid under refluxing ethanol with piperidine catalysis . This method yields diverse derivatives with substituents influencing solubility and reactivity:

General Procedure :

  • Combine aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in ethanol.

  • Add piperidine (0.1 mmol) and reflux at 80°C for 4–6 hours.

  • Cool, filter, and recrystallize the product from ethanol.

Table 2: Representative Pyrano-Pyrimidine Derivatives

CompoundR₁ (Position 7)R₂ (Position 5)Yield (%)Melting Point (°C)
5a2-HydroxyphenylPhenyl80235–236
5b4-ChlorophenylMethyl75248–250

Solubility and Stability

Pyrano-pyrimidine derivatives exhibit limited aqueous solubility (e.g., <1 mg/mL in water) , necessitating organic solvents like DMSO for biological assays. Stability studies recommend storage in airtight containers at 4°C to prevent decomposition .

Biological Activities and Mechanisms

Enzyme Inhibition Profiling

Pyrano-pyrimidine derivatives demonstrate potent inhibition of carbohydrate-metabolizing enzymes, a trait leveraged in antidiabetic drug development:

Table 3: Enzyme Inhibitory Activity of Pyrano[2,3-d]pyrimidines

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5a12.4 ± 0.345.6 ± 1.2
5b18.9 ± 0.552.3 ± 1.5

These compounds show greater potency against α-glucosidase than α-amylase, suggesting selective inhibition beneficial for managing postprandial hyperglycemia .

Cholesterol-Lowering Effects

Although direct evidence for 1H-pyrano[3,4-d]pyrimidine is lacking, the structurally related 4-amino-1H-pyrazolo[3,4-d]pyrimidine reduces serum cholesterol in rat models by 30–40% at 50 mg/kg doses . This hints at potential lipid-modulating applications for pyrano-pyrimidine analogs.

Applications in Medicinal Chemistry

Antidiabetic Agents

The α-glucosidase inhibition data (Table 3) positions pyrano-pyrimidines as candidates for next-generation antidiabetics. Their mechanism avoids systemic hypoglycemia risks associated with insulin secretagogues .

Future Research Directions

  • Isomer-Specific Studies: Clarify the bioactivity of [3,4-d] versus [2,3-d] fused isomers.

  • Solubility Optimization: Develop prodrugs or nanocarriers to enhance aqueous solubility .

  • In Vivo Toxicology: Assess long-term safety profiles for chronic metabolic disease applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator